Product packaging for Daphnodorin C(Cat. No.:CAS No. 95733-04-3)

Daphnodorin C

Cat. No.: B1200658
CAS No.: 95733-04-3
M. Wt: 526.5 g/mol
InChI Key: ISQNBCHHDNWNEQ-TVNVSJRUSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • $$^1$$H NMR : Signals at δ 6.70–7.40 ppm confirmed aromatic protons, while δ 5.20–5.50 ppm indicated diastereotopic protons near the spiro center.
  • $$^{13}$$C NMR : A carbonyl resonance at δ 190 ppm (C-3) and spiro carbon at δ 78 ppm (C-2) were critical for assigning the biflavonoid framework.

Mass Spectrometry (MS)

High-resolution ESI-MS revealed a molecular ion at m/z 527.1345 [M+H]$$^+$$, consistent with the molecular formula C$${30}$$H$${22}$$O$$_{9}$$.

X-ray Crystallography

Single-crystal X-ray diffraction unambiguously confirmed the spirocyclic architecture. Key findings included:

  • A dihedral angle of 87° between the benzofuran and furochromene planes.
  • Intramolecular hydrogen bonds between O–H groups and ketone oxygen, stabilizing the conformation.

Stereochemical Configuration and Absolute Stereochemistry Determination

This compound exhibits three stereocenters (C-2, C-2′, and C-8′) with an S configuration at all positions. The absolute stereochemistry was resolved using:

  • Optical Rotatory Dispersion (ORD) : A negative Cotton effect at 342 nm and positive effect at 316 nm indicated a 2S,2′S,8′S configuration.
  • Circular Dichroism (CD) : Negative bands at 333 nm (Δε = −11.3) and 280 nm (Δε = −14.9) correlated with the spiro junction’s helicity.

Chirality Impact : The S configuration at C-2 and C-8′ orients the 4-hydroxyphenyl groups into a pseudo-axial arrangement, influencing intermolecular interactions.

Comparative Structural Analysis with Daphnodorins A and B

Daphnodorins A, B, and C share a biflavonoid backbone but differ in substitution patterns and stereochemistry:

Daphnodorin A (C$${30}$$H$${22}$$O$$_{9}$$)

  • Replaces the spiro ketone with a methanone group at C-9.
  • Lacks the 5′-hydroxyl group, reducing hydrogen-bonding capacity.

Daphnodorin B (C$${30}$$H$${22}$$O$$_{10}$$)

  • Features an additional 5-hydroxyl group on the tetrahydrofurochromene unit.
  • Exhibits a trans configuration at C-3, altering ring puckering.

Table 2: Structural Comparison of Daphnodorins A, B, and C

Feature Daphnodorin A Daphnodorin B This compound
Molecular formula C$${30}$$H$${22}$$O$$_{9}$$ C$${30}$$H$${22}$$O$$_{10}$$ C$${30}$$H$${22}$$O$$_{9}$$
Key functional groups Methanone at C-9 5-OH on Ring C Spiro ketone at C-3
Stereocenters 2S, 8S 2R, 3S, 8S 2S, 2′S, 8′S
Hydrogen bonds 4 intramolecular 5 intramolecular 6 intramolecular

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H22O9 B1200658 Daphnodorin C CAS No. 95733-04-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

95733-04-3

Molecular Formula

C30H22O9

Molecular Weight

526.5 g/mol

IUPAC Name

(2S,2'S,8'S)-4,5',6-trihydroxy-2',8'-bis(4-hydroxyphenyl)spiro[1-benzofuran-2,9'-2,3,4,8-tetrahydrofuro[2,3-h]chromene]-3-one

InChI

InChI=1S/C30H22O9/c31-16-5-1-14(2-6-16)22-10-9-19-20(34)13-24-26(27(19)37-22)30(29(38-24)15-3-7-17(32)8-4-15)28(36)25-21(35)11-18(33)12-23(25)39-30/h1-8,11-13,22,29,31-35H,9-10H2/t22-,29-,30+/m0/s1

InChI Key

ISQNBCHHDNWNEQ-TVNVSJRUSA-N

SMILES

C1CC2=C(C3=C(C=C2O)OC(C34C(=O)C5=C(C=C(C=C5O4)O)O)C6=CC=C(C=C6)O)OC1C7=CC=C(C=C7)O

Isomeric SMILES

C1CC2=C(C3=C(C=C2O)O[C@H]([C@]34C(=O)C5=C(C=C(C=C5O4)O)O)C6=CC=C(C=C6)O)O[C@@H]1C7=CC=C(C=C7)O

Canonical SMILES

C1CC2=C(C3=C(C=C2O)OC(C34C(=O)C5=C(C=C(C=C5O4)O)O)C6=CC=C(C=C6)O)OC1C7=CC=C(C=C7)O

Synonyms

daphnodorin C

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

Daphnodorin C exhibits a complex molecular structure characterized by a spiro configuration, which contributes to its unique chemical properties. The compound's structure can be represented as follows:

  • Molecular Formula : C₁₅H₁₆O₉
  • Key Functional Groups : Hydroxyl groups, spiro linkage

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) have been employed to elucidate its structure, confirming the presence of multiple hydroxyl groups that are crucial for its biological activity .

Anti-Inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties. Research indicates that it effectively suppresses inflammatory responses in both in vitro and in vivo models. A study showed that this compound inhibited the expression of pro-inflammatory cytokines and reduced reactive oxygen species (ROS) production in lung epithelial cells exposed to inflammatory stimuli . This suggests its potential as a therapeutic agent for conditions characterized by chronic inflammation, such as Chronic Obstructive Pulmonary Disease (COPD).

Anti-Viral Effects

In addition to its anti-inflammatory properties, this compound has shown promise in inhibiting viral replication. Studies have indicated that it possesses weak inhibitory effects on the reverse transcriptase of HIV-1, suggesting potential applications in antiviral therapies . Further research is needed to explore its efficacy against other viral pathogens.

Case Study 1: COPD Management

A recent study investigated the efficacy of this compound in managing symptoms of COPD. The results demonstrated that the compound significantly reduced inflammation and mucus secretion in both PMA-stimulated lung epithelial cells and COPD model mice exposed to cigarette smoke . These findings suggest that this compound could serve as a safer alternative for managing COPD symptoms compared to traditional medications.

Case Study 2: HIV-1 Inhibition

Another study evaluated the anti-HIV-1 activity of this compound. While the compound exhibited relatively weak inhibitory effects on reverse transcriptase, it highlighted the need for further exploration into its potential as part of combination therapies for HIV treatment .

Comparative Summary Table

Application Mechanism Efficacy References
Anti-InflammatoryInhibition of NF-κB and MAPK pathwaysSignificant reduction in cytokines ,
Anti-ViralWeak inhibition of HIV-1 reverse transcriptaseLimited efficacy; needs further study ,
COPD ManagementReduction of mucus secretion and inflammationPromising therapeutic alternative

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Daphnodorin C and Related Compounds

Compound Source Structural Features Key Bioactivities IC50/EC50 Values References
This compound Daphne odora, D. kiusiana 3-oxotetrahydrofuran ring, spiro-biflavonoid Anti-inflammatory (NF-κB/MAPK inhibition), antifungal (Pyricularia oryzae), anti-HIV-1 34.1% inhibition of 12-LOX; 89–90% antifungal efficacy at 200–500 ppm
Larixinol Abies georgei γ-butyrolactone ring, spiro-biflavonoid Cytotoxic (HL-60 leukemia cells), NO inhibition in macrophages IC50 = 60.0 µg/mL (NO inhibition)
Genkwanol A Daphne genkwa 3-oxotetrahydrofuran ring, diastereomer of this compound Phytotoxic (Arabidopsis thaliana), weak antifungal (P. oryzae) IC50 = 74.8 µg/mL (root growth inhibition)
Scillascillin Ledebouria hyderabadensis Homoisoflavonoid with cyclopentene ring Anticancer (MCF-7, DU-145 cells) IC50 = 9.59 µg/mL (MCF-7)
Spiropenisol A Glyptostrobus pensilis Spiro-tetraflavonoid PTP1B inhibition (anti-diabetic) IC50 = 3.3 µM

Structural Differentiation

  • Spiro-Biflavonoids vs. Homoisoflavonoids: this compound and larixinol belong to spiro-biflavonoids but differ in ring systems (tetrahydrofuran vs. γ-butyrolactone). Scillascillin, a homoisoflavonoid, lacks the spiro junction but contains a cyclopentene ring critical for cytotoxicity .
  • Stereochemical Variations: Genkwanol A shares this compound’s 3-oxotetrahydrofuran core but differs in absolute configuration (2R,3R,2′R,3′S), leading to reduced antifungal activity .

Pharmacological Contrasts

  • Anti-Inflammatory Activity: this compound outperforms larixinol and genkwanol A in suppressing NF-κB and MAPK pathways. At 20 mg/kg, it matches roflumilast (a COPD drug) in reducing airway inflammation .
  • Antifungal Specificity: this compound shows 89–90% efficacy against P. oryzae at 200–500 ppm, while genkwanol A requires higher concentrations for morphological deformation of the same fungus .
  • Enzyme Inhibition: Unlike this compound’s dual inhibition of 12-lipoxygenase (12-LOX) and cyclooxygenase (COX) (IC50 = 34.1% and 26.6%, respectively), daphnodorin B lacks this activity entirely .

Mechanistic Insights

  • HIV-1 Inhibition: this compound targets viral replication stages, unlike 2',3'-dideoxycytidine-5'-triphosphate (a reverse transcriptase inhibitor), indicating a novel mechanism .
  • Anticancer Selectivity: Scillascillin’s cyclopentene ring enhances cytotoxicity against cancer cells (IC50 = 9.59 µg/mL for MCF-7), whereas this compound is non-toxic to normal lung epithelial cells even at 20 µM .

Preparation Methods

Plant Material Selection and Authentication

Daphnodorin C is predominantly isolated from plants in the Daphne genus, such as Daphne odora, Daphne kiusiana, and Daphne aurantiaca. For example, Daphne kiusiana stems collected in Jeju Island, Korea, were authenticated via voucher specimens (JNUP-2021-20) preserved at Jeju National University. Similarly, Daphne aurantiaca stem bark was harvested in Yunnan, China, and verified by botanical experts. The geographical origin and plant authentication are critical to ensuring compound consistency.

Ethanol-Based Extraction

A standardized protocol involves sonicating dried plant material (e.g., 10.2 g of D. jejudoensis leaves) with 70% ethanol at 25°C for 30 minutes. The supernatant is collected after centrifugation (10,000×g, 5 min) and concentrated via rotary evaporation at 45°C. Ethanol’s polarity effectively solubilizes biflavonoids while minimizing toxic solvent residues.

Ethyl Acetate Partitioning

In D. kiusiana, the crude extract is partitioned with ethyl acetate (EtOAc) to enrich this compound. The EtOAc fraction demonstrates superior anti-inflammatory activity, as shown in PMA-stimulated lung epithelial cells. Sequential washing with 5% NaHCO₃ and water removes acidic impurities, followed by silica gel chromatography for further purification.

Methanol Extraction and Silica Gel Chromatography

D. aurantiaca stem bark (6.5 kg) is extracted with methanol, concentrated, and partitioned with petroleum ether, EtOAc, and n-butanol. The EtOAc fraction undergoes silica gel column chromatography using chloroform-methanol gradients, yielding this compound after multiple purification steps.

Column Chromatography

Silica gel (200–300 mesh) and octadecylsilane (ODS) columns are employed with chloroform-methanol or methanol-water gradients. For instance, D. aurantiaca extracts eluted with 6% methanol in chloroform yield this compound at 25 mg per 400 g of extract.

Preparative Thin-Layer Chromatography (TLC)

Final purification often uses preparative TLC (e.g., CHCl₃:MeOH = 5:1) to isolate this compound from closely related compounds.

Synthetic Approaches to this compound

Retrosynthetic Analysis

This compound’s spiro biflavonoid structure necessitates a convergent synthesis strategy. Key intermediates include flavanone derivatives and benzofuran precursors, assembled via cross-coupling reactions.

Aldol Condensation and Sharpless Hydroxylation

Starting with 2,4,6-trihydroxyacetophenone and p-hydroxybenzaldehyde, Aldol condensation forms the flavanone backbone. Sharpless asymmetric hydroxylation introduces stereochemical control, critical for the spiro center.

Michael Addition and Heck Coupling

A Michael addition links the flavanone unit to a benzofuran precursor, followed by a palladium-catalyzed Heck reaction to cyclize the spiro ring. This 14-step linear synthesis achieves a 10.3% overall yield for the protected intermediate of Daphnodorin B, a structural analog.

Sc(OTf)₃-Catalyzed Rearrangement

O-Glycosides in the enol form rearrange to C-glycosides using scandium triflate, a method adaptable for this compound’s glycosidic motifs.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantagesLimitations
Ethanol Extraction0.4585–90Eco-friendly, scalableLow yield, time-consuming
EtOAc Partitioning0.6292–95High anti-inflammatory activity retainedRequires multiple purification steps
Synthetic Route10.398+Stereochemical control, high purityComplex, costly reagents

Challenges and Optimization Strategies

Natural Extraction Limitations

Low natural abundance (0.45–0.62% yield) and co-extraction of structurally similar compounds (e.g., daphnodorin A) necessitate advanced purification. Countercurrent chromatography and HPLC-MS are emerging as alternatives to silica gel.

Synthetic Route Enhancements

Catalyst optimization (e.g., InCl₃ for C-glycosylation) and microwave-assisted reactions could reduce step counts and improve yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Daphnodorin C
Reactant of Route 2
Daphnodorin C

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